molecular formula C23H20N4O4 B11110340 Furan-2-carboxylic acid [2-oxo-1-phenethyl-1,2-dihydro-indol-(3Z)-ylidene-hydrazinocarbonylmethyl]-amide

Furan-2-carboxylic acid [2-oxo-1-phenethyl-1,2-dihydro-indol-(3Z)-ylidene-hydrazinocarbonylmethyl]-amide

Cat. No.: B11110340
M. Wt: 416.4 g/mol
InChI Key: DUYSUIPBLBHRDR-UHFFFAOYSA-N
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Description

Furan-2-carboxylic acid [2-oxo-1-phenethyl-1,2-dihydro-indol-(3Z)-ylidene-hydrazinocarbonylmethyl]-amide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, an indole moiety, and a hydrazinocarbonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-carboxylic acid [2-oxo-1-phenethyl-1,2-dihydro-indol-(3Z)-ylidene-hydrazinocarbonylmethyl]-amide typically involves multiple steps, including the formation of the furan ring, the indole moiety, and the hydrazinocarbonylmethyl group. One common synthetic route involves the reaction of furan-2-carboxylic acid with phenethylamine to form the intermediate compound, which is then reacted with hydrazine to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Furan-2-carboxylic acid [2-oxo-1-phenethyl-1,2-dihydro-indol-(3Z)-ylidene-hydrazinocarbonylmethyl]-amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring and the indole moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Furan-2-carboxylic acid [2-oxo-1-phenethyl-1,2-dihydro-indol-(3Z)-ylidene-hydrazinocarbonylmethyl]-amide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furan-2-carboxylic acid [2-oxo-1-phenethyl-1,2-dihydro-indol-(3Z)-ylidene-hydrazinocarbonylmethyl]-amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid (2-oxo-2-phenyl-1-(4-phenylazo-phenylamino)-ethyl)-amide
  • Furan-2-carboxylic acid (2-oxo-2-phenyl-1-(2-trifluoromethyl-phenylamino)-ethyl)-amide
  • Furan-2-carboxylic acid (1-(4-methoxy-phenylamino)-2-oxo-2-phenyl-ethyl)-amide

Uniqueness

Furan-2-carboxylic acid [2-oxo-1-phenethyl-1,2-dihydro-indol-(3Z)-ylidene-hydrazinocarbonylmethyl]-amide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C23H20N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

N-[2-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C23H20N4O4/c28-20(15-24-22(29)19-11-6-14-31-19)25-26-21-17-9-4-5-10-18(17)27(23(21)30)13-12-16-7-2-1-3-8-16/h1-11,14,30H,12-13,15H2,(H,24,29)

InChI Key

DUYSUIPBLBHRDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)C4=CC=CO4

Origin of Product

United States

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